molecular formula C24H28F2N4O2 B12159998 N'~1~,N'~10~-bis[(E)-(4-fluorophenyl)methylidene]decanedihydrazide

N'~1~,N'~10~-bis[(E)-(4-fluorophenyl)methylidene]decanedihydrazide

Cat. No.: B12159998
M. Wt: 442.5 g/mol
InChI Key: MBAYKYNITYAXIA-XUIWWLCJSA-N
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Description

N’~1~,N’~10~-bis[(E)-(4-fluorophenyl)methylidene]decanedihydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features two fluorophenyl groups attached to a decanedihydrazide backbone, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~10~-bis[(E)-(4-fluorophenyl)methylidene]decanedihydrazide typically involves the condensation reaction between decanedihydrazide and 4-fluorobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for N’~1~,N’~10~-bis[(E)-(4-fluorophenyl)methylidene]decanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~10~-bis[(E)-(4-fluorophenyl)methylidene]decanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl groups can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)

    Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N’~1~,N’~10~-bis[(E)-(4-fluorophenyl)methylidene]decanedihydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’~1~,N’~10~-bis[(E)-(4-fluorophenyl)methylidene]decanedihydrazide involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl groups can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~,N’~10~-bis[(E)-(4-dimethylaminophenyl)methylidene]decanedihydrazide
  • N’~1~,N’~10~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]decanedihydrazide
  • N’~1~,N’~10~-bis[(E)-(4-chlorophenyl)methylidene]decanedihydrazide

Uniqueness

N’~1~,N’~10~-bis[(E)-(4-fluorophenyl)methylidene]decanedihydrazide is unique due to the presence of fluorine atoms in its structure. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing its stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C24H28F2N4O2

Molecular Weight

442.5 g/mol

IUPAC Name

N,N'-bis[(E)-(4-fluorophenyl)methylideneamino]decanediamide

InChI

InChI=1S/C24H28F2N4O2/c25-21-13-9-19(10-14-21)17-27-29-23(31)7-5-3-1-2-4-6-8-24(32)30-28-18-20-11-15-22(26)16-12-20/h9-18H,1-8H2,(H,29,31)(H,30,32)/b27-17+,28-18+

InChI Key

MBAYKYNITYAXIA-XUIWWLCJSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CCCCCCCCC(=O)N/N=C/C2=CC=C(C=C2)F)F

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CCCCCCCCC(=O)NN=CC2=CC=C(C=C2)F)F

Origin of Product

United States

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